2-Cyclopropylbenzonitrile

Description

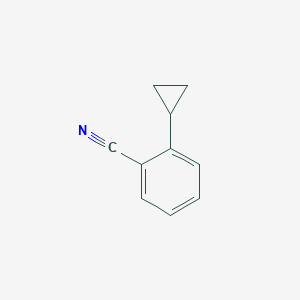

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopropylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N/c11-7-9-3-1-2-4-10(9)8-5-6-8/h1-4,8H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQDBFODKGYNZFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30553211 | |

| Record name | 2-Cyclopropylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30553211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3154-99-2 | |

| Record name | 2-Cyclopropylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30553211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Cyclopropylbenzonitrile and Its Derivatives

Established Synthetic Pathways for 2-Cyclopropylbenzonitrile

Established methods for the synthesis of this compound rely on classical and modern organic reactions, providing reliable access to the target molecule.

Condensation Reactions in this compound Synthesis

While direct condensation reactions leading to this compound are not prominently described in the literature, related condensation strategies can be envisaged. For instance, a multi-step sequence could involve the condensation of a suitable precursor, such as 2-aminobenzonitrile, to form an intermediate that can subsequently undergo cyclopropanation. However, direct, single-step condensation approaches for this specific transformation are not well-established.

Substitution Reactions in this compound Synthesis

Nucleophilic aromatic substitution (SNAr) reactions offer a viable route to this compound. wikipedia.orgnih.gov In this approach, an activated aryl halide, such as 2-halobenzonitrile, can react with a cyclopropyl (B3062369) nucleophile. The classic Rosenmund-von Braun reaction, which involves the cyanation of an aryl halide using copper(I) cyanide, provides a conceptual basis for the reverse reaction where a cyclopropyl nucleophile would displace a halide on the benzonitrile (B105546) ring. synarchive.comrsc.org For example, the reaction of 2-chlorobenzonitrile (B47944) or 2-bromobenzonitrile (B47965) with a cyclopropyl organometallic reagent, such as cyclopropylmagnesium bromide, in the presence of a suitable catalyst or under specific reaction conditions, could yield this compound. The success of such a reaction is contingent on the nucleophilicity of the cyclopropyl reagent and the activation of the aryl halide.

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product |

| 2-Halobenzonitrile | Cyclopropylmagnesium Bromide | - | This compound |

Cross-Coupling Strategies for Benzonitrile Scaffolds

Cross-coupling reactions represent a powerful and versatile tool for the synthesis of this compound, offering high efficiency and functional group tolerance.

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are widely employed for the formation of carbon-carbon bonds. organic-chemistry.orgrsc.orgaudreyli.com This methodology has been successfully applied to the synthesis of aryl cyclopropanes. nih.gov The reaction typically involves the coupling of an aryl halide or triflate with an organoboron reagent in the presence of a palladium catalyst and a base.

For the synthesis of this compound, a common approach is the Suzuki-Miyaura coupling of 2-bromobenzonitrile with cyclopropylboronic acid. audreyli.comnih.gov The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(OAc)₂ or Pd(PPh₃)₄, a phosphine (B1218219) ligand like P(Cy)₃, and a base such as K₃PO₄. The addition of water has been shown to accelerate the reaction. audreyli.com

Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling for the Synthesis of this compound

| Aryl Halide | Boronic Acid | Catalyst | Ligand | Base | Solvent | Yield |

| 2-Bromobenzonitrile | Cyclopropylboronic Acid | Pd(OAc)₂ | P(Cy)₃ | K₃PO₄ | Toluene (B28343)/H₂O | Good to Excellent audreyli.com |

Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, provide an alternative to palladium-based methods. nih.gov While traditionally requiring harsh reaction conditions, modern advancements have led to milder and more efficient protocols. These reactions can be used to form C-C, C-N, and C-O bonds.

In the context of this compound synthesis, a copper-catalyzed coupling of 2-halobenzonitrile with a cyclopropyl organometallic reagent could be employed. For instance, the coupling of 2-chlorobenzonitrile with cyclopropylboronic acid in the presence of a copper catalyst offers a potential route. The choice of ligand is often crucial for the success of these reactions.

Novel Synthetic Approaches for this compound

Recent research has focused on developing more efficient, sustainable, and innovative methods for the synthesis of cyclopropane-containing molecules. acs.orgdigitellinc.com While specific novel methods exclusively targeting this compound are emerging, broader advancements in C-H activation and photoredox catalysis hold promise for future synthetic strategies.

One innovative approach involves the direct C-H cyclopropanation of benzonitrile. This would represent a highly atom-economical route, avoiding the need for pre-functionalized starting materials. Such transformations are at the forefront of organic synthesis research and often rely on the development of novel catalyst systems.

Another area of innovation lies in the development of new cross-coupling partners and catalytic systems that operate under milder conditions and with greater functional group tolerance. For example, the use of cyclopropyl organobismuth nucleophiles in palladium-catalyzed cross-coupling has been shown to proceed at near-ambient temperatures and without the need for a base. digitellinc.com Applying such a methodology to a suitable 2-substituted benzonitrile precursor could provide a more sustainable route to the target compound.

Furthermore, photoredox-catalyzed reactions are gaining prominence for their ability to facilitate novel transformations under mild conditions. beilstein-journals.org A photoredox-mediated coupling of a cyclopropyl radical with a benzonitrile-derived radical or an aryl radical precursor could offer a new disconnection for the synthesis of this compound.

Photocatalytic Methods in Benzonitrile Functionalization

Visible-light photocatalysis has emerged as a powerful tool for the construction of carbon-carbon bonds under mild conditions, offering a novel pathway to the synthesis of cyclopropane-containing aromatic systems. The direct cyclopropanation of arenes, including benzonitrile derivatives, can be achieved through the metal-free photolysis of specific precursors. For instance, the visible-light photolysis of aryl diazoacetates in aromatic solvents provides access to the norcaradiene ring system, which exists in equilibrium with the corresponding cycloheptatriene. This method is noted for its high regio- and stereoselectivity. acs.org Such a strategy allows for the chemoselective cyclopropanation of the aromatic ring without interfering with other functional groups, representing a direct route to the core structure of this compound. acs.org

While direct photocatalytic C-H cyclopropylation of the benzonitrile ring is a promising strategy, other photocatalytic methods focus on functionalizing the nitrile group or adjacent positions. For example, the reduction of benzonitrile to benzylamine (B48309) can be achieved using palladium-loaded titanium(IV) oxide photocatalysts. nih.gov Another approach involves the generation of radicals from precursors that can then be used in cyclopropanation reactions. Visible-light-mediated processes can initiate the ring-opening of alkylidenecyclopropanes to generate homopropargyl radicals, which can participate in further synthetic transformations. rsc.org Furthermore, visible-light photoredox catalysis enables the borocyclopropanation of alkenes, producing versatile cyclopropyl boronate intermediates that could potentially be coupled with an aryl halide to form the desired product. researchgate.net

Organocatalytic Strategies for Cyclopropane (B1198618) Ring Systems

Organocatalysis offers a metal-free alternative for the construction of cyclopropane rings, often with high levels of stereocontrol. One prominent strategy is the Michael-Initiated Ring Closure (MIRC) reaction. rsc.org This method involves the conjugate addition of a nucleophile to an electron-deficient alkene that contains a leaving group, followed by an intramolecular substitution to close the three-membered ring. Chiral organocatalysts, such as quinine (B1679958) or cinchonine (B1669041) derivatives, can facilitate this process enantioselectively. rsc.org For the synthesis of this compound precursors, an α,β-unsaturated aldehyde could react with a bromomalonate derivative in the presence of a chiral diphenylprolinol TMS ether catalyst. This cascade reaction efficiently forms two new C-C bonds and two stereogenic centers in a single step with high enantio- and diastereoselectivity. organic-chemistry.orgacs.org The resulting functionalized cyclopropane could then be chemically elaborated to introduce the nitrile group at the desired position on the aromatic ring.

Another powerful organocatalytic approach employs iminium catalysis to activate α,β-unsaturated aldehydes toward cyclopropanation with stabilized ylides. princeton.edunih.gov Chiral secondary amines, such as dihydroindole-based catalysts, can generate a transient iminium ion from the enal, which then reacts with a sulfonium (B1226848) ylide. This method allows for the formation of trisubstituted cyclopropanes with high levels of enantio- and diastereoinduction. nih.gov The aldehyde functionality in the product serves as a versatile handle for subsequent conversion to the benzonitrile moiety.

Green Chemistry Principles in this compound Synthesis

The synthesis of cyclopropanes, including this compound, is increasingly being viewed through the lens of green chemistry, which aims to reduce environmental impact by minimizing waste, using safer solvents, and improving energy efficiency. researchgate.net A key development is the use of mechanochemistry, where reactions are carried out by ball-milling, often in the absence of bulk solvents. ucl.ac.uk The Simmons-Smith cyclopropanation, a classic method, has been adapted to a solvent-free mechanochemical process that uses ball-milling to activate zinc(0), allowing for an operationally simple and environmentally friendly synthesis of a wide range of cyclopropanes. ucl.ac.uk

The choice of catalyst and reaction medium are also central to green synthesis. The use of heterogeneous, recyclable catalysts, such as copper-exchanged bentonite (B74815) clay, offers a sustainable alternative to traditional homogeneous catalysts. benthamdirect.com These clay-based catalysts can be used under solvent-free conditions and activated by microwave irradiation, which can significantly reduce reaction times and energy consumption compared to conventional heating. benthamdirect.com Furthermore, replacing hazardous organic solvents with greener alternatives like water or ionic liquids is a key principle. researchgate.net While the synthesis of diazo compounds, often used in cyclopropanation, can be hazardous, their in-situ generation combined with biocatalysis presents a safer and more environmentally friendly strategy. researchgate.net The Kishner cyclopropane synthesis, which uses a pyrazoline intermediate and produces only nitrogen gas as a byproduct, is considered superior to many other carbene-based methods from a green chemistry perspective as it avoids metals and halogenated reagents. wikipedia.org

Asymmetric Synthesis of Chiral this compound Analogues

Enantioselective Catalysis in Cyclopropane Formation

Achieving high enantioselectivity in the formation of the cyclopropane ring is crucial for the synthesis of chiral molecules. Various catalytic systems have been developed for the asymmetric cyclopropanation of alkenes, which are common precursors to compounds like this compound.

One innovative approach utilizes engineered enzymes. A biocatalytic method based on an engineered myoglobin (B1173299) variant (Mb(H64V,V68A)) has been developed for the highly diastereo- and enantioselective synthesis of nitrile-substituted cyclopropanes. rochester.edu This system uses in situ generated diazoacetonitrile as a carbene donor to cyclopropanate a broad range of olefin substrates, including styrenes, with exceptional stereocontrol. rochester.edu

Transition metal catalysis, particularly with rhodium complexes, is a well-established method for asymmetric cyclopropanation. Chiral dirhodium catalysts, such as Rh₂(S-TCPTAD)₄, are highly effective in the reaction of electron-deficient alkenes with aryldiazoacetates, yielding cyclopropanes with up to 98% enantiomeric excess (ee). rsc.orgnih.gov These catalysts create a chiral environment around the rhodium carbene intermediate, directing the approach of the alkene to favor the formation of one enantiomer over the other.

Below is a table summarizing key findings in the enantioselective cyclopropanation of styrene (B11656) derivatives, which are direct precursors for aryl cyclopropanes.

| Olefin Substrate | Carbene Precursor | Catalyst | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (% ee) |

|---|---|---|---|---|---|

| Styrene | Diazoacetonitrile | Engineered Myoglobin (Mb(H64V,V68A)) | 71 | >99:1 | 99 |

| 4-Chlorostyrene | Diazoacetonitrile | Engineered Myoglobin (Mb(H64V,V68A)) | 85 | >99:1 | >99 |

| 4-Methoxystyrene | Diazoacetonitrile | Engineered Myoglobin (Mb(H64V,V68A)) | 68 | 96:4 | 99 |

| Methyl Acrylate | Methyl 4-methoxyphenyldiazoacetate | Rh₂(S-TCPTAD)₄ | 86 | >20:1 | 98 |

| Dimethyl Itaconate | Ethyl 2-diazo-2-phenylacetate | Rh₂(S-PTAD)₄ | 89 | 95:5 | 90 |

Diastereoselective Control in Derivatization

Once a cyclopropane ring is formed, subsequent reactions on the molecule or its substituents must be controlled to achieve the desired diastereomer. Diastereoselective control can be achieved by using the existing stereocenters of a chiral cyclopropane to direct the stereochemical outcome of a new reaction.

A powerful strategy involves substrate-directed reactions. For example, the Simmons-Smith cyclopropanation of alkenyl cyclopropyl carbinol derivatives can be highly diastereoselective. acs.org The hydroxyl group of the carbinol directs the zinc carbenoid reagent to one face of the alkene, resulting in the formation of bicyclopropanes as a single diastereomer. acs.org This principle of using a functional group to direct a reagent can be applied to the derivatization of functionalized this compound analogues.

Ring-opening reactions of cyclopropanes can also proceed with high diastereoselectivity. A diastereoselective ring-opening of non-donor-acceptor cyclopropanes via an intramolecular Friedel–Crafts alkylation has been shown to proceed with complete retention of configuration. rsc.org This allows for the synthesis of functionalized dihydronaphthalene scaffolds from cyclopropane precursors, where the stereochemistry of the starting material dictates the stereochemistry of the product. rsc.org Similarly, dilithiated nitriles can react with epibromohydrin (B142927) to form functionalized cyclopropanes with good diastereoselectivity, providing a direct route to cyano-substituted cyclopropanes where the relative stereochemistry is controlled during the ring formation. acs.org These methods highlight that the inherent rigidity and defined stereochemistry of the cyclopropane ring can be exploited to control the formation of new stereocenters in subsequent derivatization steps.

Chemical Reactivity and Transformations of 2 Cyclopropylbenzonitrile

Reactions Involving the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group is highly polarized, rendering the carbon atom electrophilic. This characteristic makes it susceptible to attack by nucleophiles and allows for a range of addition and reduction reactions.

The hydrolysis of nitriles is a fundamental transformation that typically proceeds in two stages: initial conversion to an amide, followed by further hydrolysis to a carboxylic acid. chemistrysteps.comstackexchange.com This process can be catalyzed by either acid or base. lumenlearning.comweebly.com

Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom for a nucleophilic attack by water. The resulting intermediate tautomerizes to form an amide. chemistrysteps.com With controlled conditions, the reaction can be stopped at the amide stage. However, prolonged reaction times or harsher conditions will lead to the hydrolysis of the amide to the corresponding carboxylic acid. libretexts.org

In a basic medium, a hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile. Subsequent protonation steps lead to the formation of an amide, which can then be further hydrolyzed to a carboxylate salt. weebly.com Acidification of the salt in a final step yields the carboxylic acid. libretexts.org

Table 1: Expected Products from Hydrolysis and Amidation of 2-Cyclopropylbenzonitrile

| Starting Material | Reagents and Conditions | Intermediate Product | Final Product |

|---|---|---|---|

| This compound | H₂O, H⁺ (e.g., HCl, H₂SO₄), heat (controlled) | 2-Cyclopropylbenzamide | Not formed |

| This compound | H₂O, H⁺ (e.g., HCl, H₂SO₄), prolonged heat | 2-Cyclopropylbenzamide | 2-Cyclopropylbenzoic acid |

The nitrile group can be readily reduced to a primary amine using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a commonly employed reagent for this transformation, efficiently converting the carbon-nitrogen triple bond into a carbon-nitrogen single bond through the addition of hydride ions. masterorganicchemistry.comchemistrysteps.comadichemistry.com The reaction typically proceeds in an anhydrous ether solvent, followed by an aqueous workup to protonate the resulting amine. libretexts.org This method provides a direct route to (2-cyclopropylphenyl)methanamine.

Alternative reducing agents, such as catalytic hydrogenation, can also be employed, though they may sometimes require more forcing conditions.

Table 2: Reduction of this compound to an Amine

| Starting Material | Reagents and Conditions | Product |

|---|

The nitrile group can participate as a 2π component in cycloaddition reactions, a powerful method for constructing heterocyclic rings. libretexts.orglibretexts.org One of the most common examples is the [3+2] cycloaddition with 1,3-dipoles, such as azides or nitrile oxides, to yield five-membered heterocycles. uchicago.edu For instance, the reaction of an organic azide (B81097) with a nitrile, often catalyzed by a Lewis acid, can produce a tetrazole ring. This type of reaction significantly expands the synthetic utility of nitriles by allowing for the creation of complex ring systems.

Table 3: Potential Cycloaddition Reaction of this compound

| Reaction Type | Dipolarophile | 1,3-Dipole | Product Class |

|---|---|---|---|

| [3+2] Cycloaddition | This compound | Organic Azide (R-N₃) | Tetrazole derivative |

Reactions Involving the Cyclopropyl (B3062369) Ring

The three-membered ring of the cyclopropane (B1198618) moiety is characterized by significant ring strain, which makes it susceptible to ring-opening reactions under various conditions. nih.gov

The cyclopropyl group, particularly when attached to an aromatic system, can undergo ring-opening reactions. This reactivity is often enhanced in so-called "donor-acceptor" cyclopropanes, where the ring is substituted with both an electron-donating and an electron-withdrawing group. In the case of this compound, the phenyl ring can act as a donor. These reactions can be initiated by electrophiles, including protons from strong acids.

For arylcyclopropanes, ring-opening in the presence of a Brønsted acid can proceed through an Sₙ1-type mechanism, leading to the formation of a carbocation that can then be trapped by a nucleophile. nih.gov

The ring-opening of cyclopropanes can be effectively promoted by Lewis acids. nih.govresearchgate.net Lewis acids can coordinate to the nitrile group or interact with the cyclopropane ring, facilitating the cleavage of a C-C bond. This is particularly true for activated cyclopropanes. The resulting intermediate, often zwitterionic or carbocationic in nature, can then react with a nucleophile. researchgate.net For example, Lewis acid-catalyzed ring-opening of activated cyclopropanes in the presence of amines as nucleophiles has been demonstrated. nih.gov A similar strategy could potentially be applied to this compound to achieve 1,3-difunctionalization of the opened propane (B168953) chain. The regioselectivity of such reactions would be an important consideration.

Table 4: Potential Lewis Acid-Catalyzed Ring-Opening Reaction

| Starting Material | Reagents and Conditions | Potential Product |

|---|

Ring-Opening Reactions of the Cyclopropane Moiety

Transition Metal Catalysis in Ring Opening

The strained nature of the cyclopropane ring in this compound makes it susceptible to ring-opening reactions facilitated by transition metal catalysts. These reactions are powerful tools in synthetic chemistry, allowing for the formation of more complex molecular architectures.

One notable strategy involves the cross-coupling of cyclopropyl ketones with organozinc reagents and chlorotrimethylsilane, a reaction that results in 1,3-difunctionalized, ring-opened products. nih.gov While this specific example pertains to cyclopropyl ketones, the underlying principles can be extended to other activated cyclopropanes. The mechanism of such transformations is intricate, with studies suggesting the involvement of a reduced nickel species that activates the C-C bond of the cyclopropane ring through a concerted, asynchronous ring-opening transition state. nih.govchemrxiv.org This process leads to the formation of an alkylnickel(II) intermediate, which can then react with various organozinc reagents to yield the final cross-coupled product. nih.govchemrxiv.org

Alternative mechanistic pathways, such as an uncatalyzed silylative ring-opening halogenation followed by a nickel-catalyzed Negishi coupling, have also been considered. nih.gov The choice of catalyst and reaction conditions can significantly influence the outcome of these ring-opening reactions.

Organocatalytic Ring Opening

In addition to transition metal catalysis, organocatalysis has emerged as a powerful strategy for the ring-opening of cyclopropanes. This approach offers a complementary method to traditional metal-based and enzymatic catalysts, often providing high rates and selectivities. ibm.com

Organocatalytic ring-opening polymerizations (ROP) of various cyclic monomers, such as lactones, have been extensively studied. ibm.com While the direct application to this compound is not explicitly detailed in the provided search results, the general principles of organocatalysis can be applied to activate the cyclopropane ring. For instance, the use of chiral N-heterocyclic carbene (NHC) catalysts can induce enantioselective ring-opening reactions of functionalized cyclopropanes. scispace.com One such example involves the (4+2) annulation of alkylideneoxindoles with formyl cyclopropanes, where the NHC catalyst facilitates a ring-opening event to form a bis-nucleophilic synthon that then participates in the cycloaddition. scispace.com

Retention of Cyclopropyl Integrity in Transformations

Despite its susceptibility to ring-opening, the cyclopropyl group in this compound can be preserved under certain reaction conditions, allowing for transformations on other parts of the molecule. The stability of the cyclopropane ring is a key consideration in designing synthetic routes that aim to maintain this structural motif.

Stereoselective Reactions of the Cyclopropane Ring

The three-membered ring of cyclopropane offers a unique platform for stereoselective reactions. The facial selectivity of reactions on the cyclopropane ring can be influenced by the substituents on the ring and the nature of the reagents.

Several methods have been developed for the stereoselective synthesis of cyclopropanes, which can be broadly categorized into:

Halomethyl-metal-mediated cyclopropanation reactions. unl.pt

Transition metal-catalyzed decomposition of diazo compounds. unl.pt

Nucleophilic addition-ring closure sequences. unl.pt

These methods allow for the control of both diastereoselectivity and enantioselectivity. unl.pt For example, the directed cyclopropanation of allylic alcohols using Simmons-Smith type reagents can proceed with high stereocontrol, influenced by the stereochemistry of the directing group. unl.pt

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene ring of this compound can undergo electrophilic aromatic substitution (SEAr) reactions, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.orgmasterorganicchemistry.com The rate and regioselectivity of these reactions are influenced by the electronic properties of the substituents already present on the ring.

Substituents are classified as either activating or deactivating towards electrophilic substitution. wikipedia.org Activating groups donate electron density to the ring, stabilizing the cationic intermediate (arenium ion) and increasing the reaction rate. wikipedia.orgmasterorganicchemistry.com Conversely, deactivating groups withdraw electron density, destabilizing the intermediate and slowing down the reaction. wikipedia.org

The directing effect of substituents is also crucial. Activating groups are typically ortho, para-directors, meaning they direct the incoming electrophile to the positions adjacent and opposite to their own. libretexts.org Deactivating groups are generally meta-directors, with the exception of halogens, which are deactivating but ortho, para-directing. libretexts.org

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (Cl, Br) onto the aromatic ring, typically requiring a Lewis acid catalyst. wikipedia.orglkouniv.ac.in

Nitration: Substitution with a nitro group (NO2) using a mixture of nitric and sulfuric acids. wikipedia.orglkouniv.ac.in

Sulfonation: Introduction of a sulfonic acid group (SO3H) using fuming sulfuric acid. This reaction is reversible. wikipedia.orglkouniv.ac.in

Friedel-Crafts Alkylation and Acylation: The introduction of an alkyl or acyl group, respectively, using an alkyl or acyl halide and a Lewis acid catalyst. wikipedia.orglkouniv.ac.in

Nucleophilic Aromatic Substitution on the Benzene Ring

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is generally less common than electrophilic substitution because aromatic rings are electron-rich and thus not readily attacked by nucleophiles. wikipedia.org

For SNAr to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups, typically positioned ortho or para to a good leaving group (such as a halide). wikipedia.orgmasterorganicchemistry.com These electron-withdrawing groups stabilize the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orgnih.gov

The mechanism of SNAr is typically a two-step addition-elimination process. masterorganicchemistry.comyoutube.com In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group, forming the Meisenheimer complex. masterorganicchemistry.com In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored. masterorganicchemistry.com

In the context of this compound, the nitrile group is an electron-withdrawing group. If a suitable leaving group were present on the ring, particularly at the ortho or para position relative to the nitrile, the molecule could potentially undergo nucleophilic aromatic substitution.

Derivatization Strategies for Enhanced Functionality

Derivatization is a chemical modification process used to alter the properties of a compound to enhance its functionality for a specific purpose, such as improving its analytical detection or biological activity. nih.govmdpi.com

For a molecule like this compound, derivatization strategies could target either the nitrile group or the aromatic ring. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, opening up a wide range of further functionalization possibilities.

Derivatization can also be employed to improve the performance of a compound in analytical techniques like high-performance liquid chromatography (HPLC) or gas chromatography (GC). nih.govmdpi.com For instance, introducing a fluorescent tag through derivatization can significantly enhance the sensitivity of detection. nih.gov In GC analysis, derivatization is often used to increase the volatility and thermal stability of analytes. mdpi.com

Spectroscopic Characterization and Structural Elucidation of 2 Cyclopropylbenzonitrile Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for probing the chemical environment of atomic nuclei, offering a wealth of information regarding the connectivity and spatial arrangement of atoms within a molecule. For derivatives of 2-cyclopropylbenzonitrile, a combination of one-dimensional and advanced two-dimensional NMR techniques provides a complete picture of their solution-state structure.

¹H NMR Spectroscopy for Proton Environments

Proton (¹H) NMR spectroscopy is instrumental in identifying the various proton environments within this compound derivatives. The characteristic signals of the cyclopropyl (B3062369) and benzonitrile (B105546) moieties provide a clear diagnostic fingerprint.

The protons of the cyclopropyl ring typically appear in the upfield region of the spectrum, generally between 0.5 and 1.5 ppm. This significant shielding is a hallmark of the unique electronic environment of the three-membered ring. The methine proton (CH) of the cyclopropyl group, directly attached to the benzene (B151609) ring, usually resonates as a multiplet, while the four methylene (B1212753) protons (CH₂) often exhibit complex splitting patterns due to both geminal and vicinal coupling.

The aromatic protons of the benzonitrile ring resonate in the downfield region, typically between 7.0 and 8.0 ppm. The substitution pattern on the benzene ring dictates the multiplicity and chemical shifts of these protons. For instance, in a simple this compound, the aromatic region would display a complex multiplet system corresponding to the four adjacent protons.

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Cyclopropyl CH₂ | 0.5 - 1.0 | Multiplet |

| Cyclopropyl CH | 1.0 - 1.5 | Multiplet |

| Aromatic CH | 7.0 - 8.0 | Multiplet |

¹³C NMR Spectroscopy for Carbon Frameworks

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. The chemical shifts of the carbon atoms in this compound derivatives are indicative of their hybridization and electronic environment.

The carbons of the cyclopropyl group are characteristically found in the upfield region of the ¹³C NMR spectrum, typically between 5 and 15 ppm for the methylene carbons and 15 to 25 ppm for the methine carbon. The nitrile carbon is a key diagnostic signal, appearing significantly downfield in the range of 115-125 ppm. The aromatic carbons resonate in the region of 120-150 ppm, with the carbon atom directly attached to the cyano group (C1) and the carbon attached to the cyclopropyl group (C2) often showing distinct chemical shifts from the other aromatic carbons.

| Carbon Type | Typical Chemical Shift (δ, ppm) |

|---|---|

| Cyclopropyl CH₂ | 5 - 15 |

| Cyclopropyl CH | 15 - 25 |

| Nitrile (C≡N) | 115 - 125 |

| Aromatic C-CN | 110 - 120 |

| Aromatic C-Cyclopropyl | 145 - 155 |

| Aromatic CH | 120 - 140 |

Advanced NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to establish the connectivity within complex this compound derivatives, advanced two-dimensional NMR techniques are indispensable.

Correlation Spectroscopy (COSY): This homonuclear correlation experiment reveals proton-proton couplings. In the context of this compound derivatives, COSY spectra are crucial for tracing the spin systems within the cyclopropyl ring and for establishing the connectivity between adjacent aromatic protons.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. HSQC is invaluable for assigning the carbon signals based on the already assigned proton signals. For example, the upfield proton signals of the cyclopropyl group will show correlations to the corresponding upfield carbon signals.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. In this compound derivatives, the most prominent and diagnostic absorption band is that of the nitrile (C≡N) stretching vibration. This sharp and intense band typically appears in the region of 2220-2240 cm⁻¹.

The presence of the aromatic ring is indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The cyclopropyl group exhibits characteristic C-H stretching vibrations just below 3000 cm⁻¹ and ring deformation (breathing) modes at lower wavenumbers.

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|

| Nitrile (C≡N) | 2220 - 2240 | Strong, Sharp |

| Aromatic C-H | 3000 - 3100 | Medium |

| Aromatic C=C | 1450 - 1600 | Medium to Weak |

| Cyclopropyl C-H | 2900 - 3000 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. For this compound derivatives, electron ionization (EI) mass spectrometry typically reveals a prominent molecular ion peak (M⁺), which confirms the molecular weight of the compound.

The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for this compound derivatives may include the loss of the cyclopropyl group, the cyano group, or fragmentation of the benzene ring. For instance, a derivative such as 2-(2-Cyclopropyl-2-oxoethoxy)benzonitrile would be expected to show a top peak at m/z 69, corresponding to the cyclopropylcarbonyl cation youtube.com. The exact fragmentation pattern is highly dependent on the specific substituents present on the benzonitrile ring.

X-ray Crystallography for Solid-State Structure Determination

While NMR spectroscopy provides detailed information about the structure of molecules in solution, X-ray crystallography offers an unambiguous determination of the three-dimensional arrangement of atoms in the solid state. This technique provides precise bond lengths, bond angles, and torsional angles, offering a static snapshot of the molecule's conformation.

Chiroptical Spectroscopy for Enantiomeric Purity Assessment

Chiroptical spectroscopy encompasses a group of techniques that rely on the differential interaction of chiral molecules with left and right circularly polarized light. The resulting signals are exquisitely sensitive to the three-dimensional arrangement of atoms in a molecule, making these methods ideal for the analysis of enantiomers.

Circular Dichroism (CD) Spectroscopy: This technique measures the difference in absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum plots this differential absorption (ΔA) as a function of wavelength. Enantiomers produce mirror-image CD spectra, with one enantiomer exhibiting a positive signal (positive Cotton effect) at a particular wavelength, while the other shows a negative signal of equal magnitude at the same wavelength. A racemic mixture, containing equal amounts of both enantiomers, will have a net CD signal of zero.

The magnitude of the CD signal is directly proportional to the concentration and the enantiomeric excess (e.e.) of the sample. This relationship forms the basis for the quantitative determination of enantiomeric purity. By comparing the CD signal of a sample of unknown purity to that of a pure enantiomeric standard, the e.e. can be accurately calculated.

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the rotation of the plane of plane-polarized light as it passes through a chiral sample. The angle of rotation is dependent on the wavelength of the light. An ORD spectrum is a plot of the specific rotation [α] versus wavelength. Similar to CD spectroscopy, enantiomers exhibit mirror-image ORD curves. The amplitude of the ORD curve is related to the enantiomeric composition of the sample.

Vibrational Circular Dichroism (VCD) Spectroscopy: VCD is the infrared analogue of CD spectroscopy. It measures the differential absorption of left and right circularly polarized infrared radiation, corresponding to vibrational transitions within the molecule. VCD is particularly useful for determining the absolute configuration of chiral molecules by comparing experimental spectra with those predicted by quantum chemical calculations.

Research Findings in the Analysis of Chiral this compound Derivatives:

While specific public data on the chiroptical properties of a wide range of this compound derivatives is not extensively documented in readily available literature, the principles of chiroptical analysis are universally applicable. Research in analogous chiral molecules demonstrates the utility of these techniques. For instance, in the asymmetric synthesis of chiral cyclopropane-containing compounds, chiroptical spectroscopy is routinely employed to confirm the enantiomeric purity of the products.

The typical workflow for assessing the enantiomeric purity of a novel chiral this compound derivative would involve:

Synthesis and Separation: Enantioselective synthesis aims to produce a single enantiomer. Subsequent purification, often by chiral High-Performance Liquid Chromatography (HPLC), is used to isolate the enantiomers.

Spectroscopic Measurement: The purified enantiomers are then analyzed using CD and ORD spectroscopy to obtain their characteristic spectra.

Calibration: A calibration curve can be generated by measuring the CD or ORD signal of samples with known enantiomeric compositions.

Purity Determination: The enantiomeric purity of a new batch or a reaction product can then be determined by measuring its chiroptical signal and comparing it to the calibration data.

The following interactive table illustrates hypothetical data for a pair of enantiomeric this compound derivatives, showcasing how chiroptical data is typically presented.

| Derivative | Enantiomer | Wavelength (nm) | Molar Ellipticity (deg·cm²/dmol) | Specific Rotation [α] (deg) |

| Compound A | (R) | 230 | +15,000 | +120 |

| Compound A | (S) | 230 | -15,000 | -120 |

| Compound B | (R) | 250 | +22,000 | +95 |

| Compound B | (S) | 250 | -22,000 | -95 |

This table demonstrates the mirror-image relationship of chiroptical signals for enantiomeric pairs. A sample of Compound A with a molar ellipticity of +7,500 at 230 nm would be determined to have an enantiomeric excess of 50% in favor of the (R)-enantiomer.

Computational and Theoretical Studies of 2 Cyclopropylbenzonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For 2-Cyclopropylbenzonitrile, DFT calculations would be instrumental in understanding its fundamental chemical nature. These calculations could predict a variety of electronic properties, which are crucial for assessing the molecule's reactivity and potential applications.

Key properties that could be determined via DFT include:

Molecular Orbital Energies: Specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between these orbitals is a key indicator of chemical reactivity and stability.

Electron Density Distribution: Mapping the electron density would reveal the electron-rich and electron-poor regions of the molecule, providing insights into its electrostatic potential and sites susceptible to electrophilic or nucleophilic attack.

Dipole Moment: The magnitude and direction of the dipole moment would quantify the polarity of the molecule, which influences its solubility and intermolecular interactions.

Spectroscopic Properties: DFT can be used to predict spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which would be invaluable for the experimental characterization of the compound.

A hypothetical data table of DFT-calculated properties for this compound is presented below to illustrate the type of information that such a study would yield.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Calculated Value |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

| Dipole Moment | Data not available |

| Total Energy | Data not available |

(Note: This table is for illustrative purposes only, as no specific research data for this compound is available.)

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a molecule like this compound, which has a flexible cyclopropyl (B3062369) group attached to a rigid benzene (B151609) ring, MD simulations would be essential for exploring its conformational landscape.

A detailed MD study would involve:

Sampling Conformational Space: Running simulations over a sufficient timescale to observe all relevant rotational and vibrational motions of the molecule. This would help in identifying the most stable and low-energy conformations.

Analyzing Torsional Angles: The dihedral angle between the cyclopropyl group and the benzonitrile (B105546) ring would be a key parameter to monitor. The potential energy surface associated with the rotation around this bond would reveal the energy barriers between different conformations.

Solvent Effects: Performing simulations in different solvent environments would provide insights into how intermolecular interactions with solvent molecules influence the conformational preferences of this compound.

The results of such simulations would be critical for understanding how the molecule's shape and flexibility impact its interactions with other molecules, such as biological targets.

Quantum Chemical Calculations of Reaction Mechanisms

Quantum chemical calculations are fundamental to elucidating the step-by-step pathways of chemical reactions. For this compound, these calculations could be used to predict its reactivity in various chemical transformations.

A theoretical investigation of its reaction mechanisms would typically involve:

Identifying Transition States: Locating the transition state structures for potential reactions, such as electrophilic aromatic substitution or reactions involving the nitrile or cyclopropyl groups.

Calculating Activation Energies: Determining the energy barriers for these reactions, which would allow for the prediction of reaction rates and the feasibility of different reaction pathways.

Mapping Reaction Coordinates: Constructing a detailed energy profile along the reaction coordinate to visualize the energy changes that occur as reactants are converted to products.

Such studies would provide invaluable guidance for the synthetic application and chemical modification of this compound.

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) modeling is a key component of drug discovery and materials science, aiming to correlate the chemical structure of a compound with its biological activity or physical properties. In the context of this compound, SAR studies would be relevant if the molecule were identified as a scaffold of interest for a particular application.

A typical SAR modeling workflow would include:

Generating a Library of Analogs: Creating a virtual library of derivatives by systematically modifying the this compound structure.

Calculating Molecular Descriptors: For each analog, calculating a set of physicochemical and structural descriptors that are believed to influence the activity of interest.

Developing a Predictive Model: Using statistical methods to build a mathematical model that relates the calculated descriptors to the observed activity.

While no SAR studies specifically featuring this compound are currently available, research on other benzonitrile and cyclopropane-containing compounds has demonstrated the utility of this approach in identifying key structural features for desired activities.

Advanced Applications and Research Horizons of 2 Cyclopropylbenzonitrile

Role as a Synthetic Building Block and Intermediate in Complex Molecule Synthesis

2-Cyclopropylbenzonitrile, with its distinct combination of a reactive nitrile group and a strained cyclopropyl (B3062369) ring attached to a benzene (B151609) core, presents itself as a versatile building block in organic synthesis. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole, opening pathways to a variety of functional groups. The cyclopropyl moiety, while generally stable, can participate in ring-opening reactions under specific conditions, and its compact, rigid structure can be crucial for imparting specific conformational properties to a target molecule.

Precursor for Pharmaceutical Intermediates

While specific examples of this compound being a direct precursor for currently marketed pharmaceutical ingredients are not extensively detailed in publicly available research, its structural motifs are present in various biologically active molecules. The synthesis of complex drug molecules often involves multicomponent reactions where functionalized building blocks are assembled. For instance, the Hantzsch dihydropyridine synthesis, a pseudo four-component reaction, is used to create vasodilators like nifedipine mdpi.com. The structural components of this compound make it a plausible candidate for use in similar complex syntheses, where the cyclopropyl group can confer desirable pharmacokinetic properties and the benzonitrile (B105546) portion can be elaborated into a key pharmacophore.

Building Block for Agrochemicals

The cyclopropane (B1198618) ring is a key feature in a number of synthetic pyrethroid insecticides, valued for their high potency and low mammalian toxicity. Although the direct application of this compound in major agrochemicals is not prominently documented, its potential as a synthetic intermediate is noteworthy. The benzonitrile functionality can be a precursor to various heterocyclic systems used in fungicides and herbicides. The inherent biological activities associated with cyclopropane derivatives, which can range from insecticidal to herbicidal, suggest that derivatives of this compound could be valuable targets in the screening and development of new agrochemical agents.

Synthesis of Advanced Materials Precursors

The application of this compound in the synthesis of advanced materials is an area that remains largely unexplored in available literature. However, the molecule's structure offers potential. The nitrile group is known to be a precursor for thermally stable polymers and can also be used in the synthesis of organic semiconductors. The rigid cyclopropyl group could be exploited to control the packing and morphology of organic electronic materials. The development of functional materials often relies on novel building blocks that can impart specific electronic or physical properties, a role that this compound or its derivatives could potentially fill in future research.

Exploration of Biological Activity and Pharmacological Potential

The pharmacological potential of this compound is an area of active investigation, with research focusing on its possible roles in enzyme inhibition and receptor interaction, often through the study of its derivatives.

Enzyme Inhibition Studies

Enzyme inhibitors are molecules that interfere with the catalytic action of an enzyme, thereby slowing or stopping a biochemical reaction. They are central to the mechanism of many therapeutic drugs. While studies focusing specifically on this compound are limited, research on related benzonitrile and isoxazole derivatives provides insight into its potential. For example, various isoxazole derivatives have been synthesized and shown to act as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation nih.gov. Some of these compounds were identified as potent and selective COX-2 inhibitors nih.gov.

Similarly, dual inhibitors of both COX-2 and 5-lipoxygenase (5-LOX) enzymes have been developed to create more effective anti-inflammatory drugs mdpi.com. The inhibition of these enzymes is a key strategy in treating inflammatory diseases and certain cancers mdpi.com.

Below is a table summarizing the enzyme inhibitory activity of some isoxazole derivatives, which share structural similarities with potential derivatives of this compound.

| Compound | Target Enzyme | Activity/Potency |

| Isoxazole Derivative C3 | COX-2 | Potent Inhibitor |

| Isoxazole Derivative C5 | COX-2 | Potent Inhibitor |

| Isoxazole Derivative C6 | COX-2 | Potent Inhibitor |

| N-hydroxyurea derivatives | COX-2 and 5-LOX | Dual Inhibitors |

This table presents data on isoxazole and N-hydroxyurea derivatives, not this compound itself, to illustrate the potential of related chemical structures in enzyme inhibition. nih.govmdpi.com

Receptor Binding Assays

Receptor binding assays are crucial tools in pharmacology for determining how strongly a ligand (a potential drug) binds to a receptor. This binding affinity is often a key determinant of the compound's biological effect. The cyclopropyl group, in particular, can significantly influence how a molecule fits into a receptor's binding pocket.

A pertinent example is found in the study of fentanyl analogs, where the pharmacology of cyclopropylfentanyl was compared to valerylfentanyl at the µ-opioid receptor (MOR) nih.gov. In vitro assays demonstrated that cyclopropylfentanyl is a full and potent agonist at the MOR, with an efficacy and potency similar to fentanyl itself nih.gov. In contrast, the structurally related valerylfentanyl was found to be only a partial agonist with significantly lower potency nih.gov.

These findings highlight the profound impact a small structural change, such as the presence of a cyclopropyl ring, can have on receptor interaction. Molecular simulations suggested that the cyclopropyl group is well-accommodated within the active state of the µ-opioid receptor, whereas the longer alkyl chain of valerylfentanyl is not, potentially pushing the receptor towards an inactive state nih.gov. This underscores the potential of the cyclopropyl moiety within this compound to be a key determinant in the binding affinity and efficacy of its derivatives at various biological receptors.

The binding affinities of these fentanyl analogs at the µ-opioid receptor are summarized in the table below.

| Compound | Receptor | Binding Affinity (EC50) | Efficacy (%Emax) |

| Fentanyl | µ-opioid receptor | 10.3 nM | 113% |

| Cyclopropylfentanyl | µ-opioid receptor | 8.6 nM | 113% |

| Valerylfentanyl | µ-opioid receptor | 179.8 nM | 60% |

This table shows data for fentanyl and its analogs to illustrate the influence of a cyclopropyl group on receptor binding. nih.gov

Development of Sensors and Probes

While direct applications of this compound as a sensor or probe are not extensively documented, its constituent chemical groups—benzonitrile and cyclopropane—suggest a strong potential for such development. Benzonitrile derivatives are known components in the design of fluorescent probes. For instance, 4-dimethylaminobenzonitrile (DMABN) is a well-known molecule that exhibits a twisted intramolecular charge-transfer (TICT) excited state, making its fluorescence highly sensitive to solvent polarity. mdpi.com This property allows it to be used as a chemosensor for micropolarity. mdpi.com

Fluorescent probes based on scaffolds like coumarin are widely used for detecting metal ions such as Zn²⁺ and Cu²⁺. scilit.comfrontiersin.org These probes often work by having a receptor unit that selectively binds to the target ion, causing a measurable change in fluorescence. The nitrile group of this compound could potentially be incorporated into such a receptor, or the entire molecule could serve as a scaffold for a new class of sensors. The cyclopropyl group, with its unique electronic properties, could modulate the photophysical behavior of the aromatic system, potentially leading to novel sensing capabilities. This remains a promising, yet underexplored, area for future research.

Future Directions in this compound Research

Future research into this compound will likely prioritize the development of sustainable and green synthesis methods. Traditional synthetic routes often involve harsh reagents, toxic metal catalysts, or hazardous intermediates. Modern approaches aim to align with the principles of green chemistry by improving efficiency and reducing environmental impact. rsc.org

Key areas of focus include:

Catalyst Development: Employing reusable, non-toxic catalysts, such as zinc-based heterogeneous catalysts, can replace less environmentally friendly options.

Photocatalysis: Visible-light-mediated reactions offer a mild and efficient way to activate molecules, potentially enabling new pathways for cyclopropanation or functionalization of the aryl ring under environmentally benign conditions. rsc.orgrsc.org Recent advances have shown that aryl cyclopropanes can undergo ring-opening and 1,3-difunctionalization using photocatalysis, expanding their synthetic utility. rsc.orgrsc.org

Avoiding Hazardous Reagents: Designing synthetic pathways that avoid hazardous reagents, such as cyanide sources for nitrile installation or hazardous precursors for cyclopropanation (like diazo compounds), is a critical goal. researchgate.net

Given the established role of the cyclopropane ring in bioactive compounds, this compound represents an attractive scaffold for drug discovery programs. Future research will focus on its targeted derivatization to create libraries of new chemical entities for screening against specific biological targets. The molecule offers two primary points for modification: the aromatic ring and the cyclopropyl group.

Systematic modification of these positions can be used to explore the structure-activity relationship (SAR) for a given biological target. For example, adding different functional groups to the benzonitrile ring could enhance binding affinity to a target protein, while modifying the cyclopropyl group could alter the molecule's conformation and metabolic stability. This approach allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties to develop potent and selective therapeutic agents.

The synthesis and derivatization of this compound are well-suited for integration with modern flow chemistry and automation platforms. Continuous flow processes offer numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and scalability. chemistryviews.org

For the synthesis of aryl nitriles and cyclopropanes, flow chemistry enables:

Improved Safety: Potentially hazardous reactions can be performed safely on a small scale within the enclosed reactor system. A cyanide-free synthesis of nitriles has been successfully demonstrated using a flow process. rsc.org

High Throughput: Automated flow systems can rapidly synthesize a library of derivatives by systematically varying starting materials and reagents, accelerating the drug discovery process. rsc.org

Reproducibility and Scalability: Flow reactors ensure high reproducibility and can be scaled up for larger-scale production without extensive re-optimization. rsc.org

The combination of targeted derivatization with automated flow synthesis provides a powerful platform for efficiently exploring the chemical space around the this compound scaffold to identify new leads for therapeutic development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.